4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine
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Overview
Description
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine is an organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a benzenesulfonyl group attached to the oxazolidine ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) are known to target serine residues in proteins . These targets play a crucial role in the function of various enzymes, including proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Mode of Action
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine likely interacts with its targets through a mechanism similar to other sulfonyl fluorides. Sulfonyl fluorides, such as AEBSF, are known to covalently modify the hydroxyl group of serine residues, causing an additional mass to be added to each modified residue . This modification can inhibit the function of the target protein, particularly if the target is an enzyme and the modified residue is involved in the enzyme’s active site.
Pharmacokinetics
Similar compounds such as aebsf are known to be water-soluble , which could impact their bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine typically involves the reaction of benzenesulfonyl chloride with 2,3-diphenyl-1,2-oxazolidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
Benzenesulfonamide: Contains a sulfonamide group instead of an oxazolidine ring.
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
Uniqueness
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine is unique due to the presence of both the benzenesulfonyl group and the oxazolidine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,19-14-8-3-9-15-19)20-16-25-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKFGJJDZVYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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